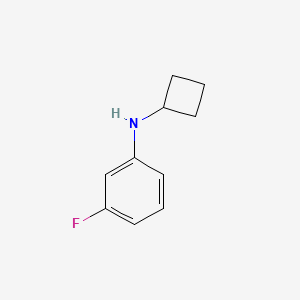

N-cyclobutyl-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUHREDXJWKVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Synthetic Paradigms of N-Cyclobutyl-3-Fluoroaniline in Modern Drug Discovery

Executive Summary

N-cyclobutyl-3-fluoroaniline is a highly versatile secondary aniline building block utilized extensively in contemporary medicinal chemistry and drug discovery. The strategic integration of a cyclobutyl moiety with a meta-fluorinated aniline core provides an exceptional combination of steric constraint, modulated basicity, and tuned lipophilicity. This technical guide dissects the structural rationale, physicochemical properties, and synthetic methodologies associated with this scaffold, providing a comprehensive framework for researchers and drug development professionals.

Structural Rationale and Causality in Drug Design

The architectural design of N-cyclobutyl-3-fluoroaniline is rooted in strict structure-activity relationship (SAR) principles. Each functional group is deliberately chosen to overcome common pharmacokinetic and pharmacodynamic liabilities.

-

The Cyclobutyl Motif: Unlike highly flexible linear alkyl chains (e.g., n-butyl), the cyclobutyl ring restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket. Furthermore, the cyclobutyl group enhances metabolic stability compared to linear chains, effectively shielding the secondary amine from rapid N-dealkylation by cytochrome P450 enzymes. It offers a "Goldilocks" balance: it avoids the high ring strain and potential metabolic ring-opening of cyclopropyl groups, while preventing the steric bulk issues associated with larger cyclopentyl rings.

-

The 3-Fluoro Substituent: The introduction of fluorine at the meta position serves dual electronic and steric purposes. Electronically, the strongly electronegative fluorine atom withdraws electron density from the aromatic ring via inductive effects, thereby lowering the pKa of the aniline nitrogen. This pKa modulation is critical for optimizing membrane permeability and preventing the molecule from becoming excessively basic and trapped in acidic intracellular compartments. Sterically, fluorine acts as a bioisostere for hydrogen but provides a metabolic block against aromatic hydroxylation. Crucially, placing it at the 3-position (meta) leaves the 4-position (para) open for downstream functionalization, a feature heavily exploited in commercially available derivatives like1[1].

Physicochemical Profiling

Understanding the baseline physicochemical metrics of this scaffold is essential for predicting its behavior in complex biological systems.

| Property | Value | Causality / Implication in Drug Development |

| CAS Number | 1249444-92-5 | Unique identifier for procurement and registry tracking[2]. |

| Molecular Formula | C₁₀H₁₂FN | Represents the exact atomic composition. |

| Molecular Weight | 165.21 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[3]. |

| SMILES | FC1=CC=CC(NC2CCC2)=C1 | Enables computational modeling, docking, and virtual screening. |

| Topological Polar Surface Area | ~12.0 Ų | Highly lipophilic profile ensures excellent passive membrane permeability. |

Synthetic Methodology: Reductive Amination Workflow

The most robust, scalable, and atom-economical method for synthesizing N-cyclobutyl-3-fluoroaniline is the reductive amination of 3-fluoroaniline with cyclobutanone.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the intermediate imine formation must be confirmed via TLC (using a UV lamp at 254 nm, as the fluorinated aromatic ring is highly UV-active) before the addition of the reducing agent. This ensures no unreacted cyclobutanone is prematurely reduced to cyclobutanol, maximizing the yield of the target secondary amine.

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 equiv) and cyclobutanone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE)[4].

-

Imine Condensation: Add a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 2 hours.

-

Causality: The mildly acidic environment selectively protonates the carbonyl oxygen of cyclobutanone, increasing its electrophilicity and accelerating nucleophilic attack by the aniline, without fully protonating the weakly basic 3-fluoroaniline.

-

-

Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

-

Causality: NaBH(OAc)₃ is specifically chosen over harsher agents like NaBH₄. It selectively reduces the protonated imine (iminium ion) without reducing any residual ketone, preventing the formation of unwanted side products.

-

-

Completion & Quenching: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield pure N-cyclobutyl-3-fluoroaniline.

Stepwise reductive amination workflow for synthesizing N-cyclobutyl-3-fluoroaniline.

Pharmacological Applications and Structural Biology

N-cyclobutyl-3-fluoroaniline serves as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its secondary amine acts as a highly reactive nucleophile for further functionalization, such as cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide/sulfonamide bond formations.

For instance, in the development of targeted4, sulfonamide derivatives incorporating fluorinated aniline motifs have demonstrated enhanced selectivity and potency[4]. The cyclobutyl group is uniquely sized to fit into specific hydrophobic sub-pockets within the enzyme's active site, while the fluorine atom can engage in multipolar interactions or halogen bonding with the protein backbone.

Logical relationships between structural features and pharmacological properties.

References

- Title: WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor Source: Google Patents URL

-

Title: Primary Amines Catalog (November 2017) Source: Namiki URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS: 1249444-92-5 | CymitQuimica [cymitquimica.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. WO2017018803A1 - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]

Technical Monograph: N-Cyclobutyl-3-Fluoroaniline

[1]

Chemical Identity & Informatics

N-cyclobutyl-3-fluoroaniline is a secondary amine featuring a fluorinated aromatic ring coupled to a cyclobutyl moiety. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands, where the cyclobutyl group acts as a lipophilic, metabolically stable bioisostere for alkyl chains.

Core Identifiers

| Attribute | Detail |

| Chemical Name | N-cyclobutyl-3-fluoroaniline |

| CAS Registry Number | 1249444-92-5 |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| Canonical SMILES | FC1=CC=CC(NC2CCC2)=C1 |

| InChI String | InChI=1S/C10H12FN/c11-9-3-1-2-8(7-9)12-10-5-4-6-10/h1-3,7,10,12H,4-6H2 |

Physicochemical Profile (Predicted)[5][6][7][8][9]

-

LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic due to the cyclobutyl ring).

-

pKa (Conjugate Acid): ~3.5 – 4.0. The electron-withdrawing fluorine atom at the meta position decreases the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).

-

H-Bond Donors: 1 (Secondary amine NH).

-

H-Bond Acceptors: 2 (Nitrogen lone pair, Fluorine).

Synthetic Methodology

The most robust and scalable route to N-cyclobutyl-3-fluoroaniline is via Reductive Amination . This method avoids the over-alkylation often seen with direct alkylation (e.g., using cyclobutyl bromide) and allows for mild reaction conditions.

Protocol: Reductive Amination

Reaction: Condensation of 3-fluoroaniline with cyclobutanone followed by reduction.

Reagents & Conditions

-

Amine: 3-Fluoroaniline (1.0 equiv)[1]

-

Carbonyl: Cyclobutanone (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating imine formation.

Step-by-Step Workflow

-

Imine Formation: Charge a reaction vessel with 3-fluoroaniline and DCE. Add cyclobutanone and acetic acid. Stir at room temperature for 30–60 minutes to allow the equilibrium formation of the imine/hemiaminal intermediate.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).

Mechanistic Pathway Visualization

The following diagram illustrates the conversion of the carbonyl to the secondary amine via the iminium ion intermediate.

Figure 1: Reductive amination pathway utilizing mild hydride donors to ensure selectivity for the mono-alkylated product.

Structural Analysis & Applications in Drug Discovery

N-cyclobutyl-3-fluoroaniline is not merely a solvent or reagent; it is a scaffold designed to modulate the pharmacokinetic (PK) properties of a drug candidate.

The "Fluorine Effect"

The fluorine atom at the meta position (C3) serves two primary functions:

-

Metabolic Stability: It blocks the C3 position from oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes), extending the half-life of the molecule.

-

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen, reducing its potential to be protonated at physiological pH, which can improve membrane permeability and oral bioavailability.

The Cyclobutyl Advantage

The cyclobutyl group is a "privileged structure" in modern medicinal chemistry:

-

Conformational Restriction: Unlike a flexible n-butyl chain, the cyclobutyl ring restricts the conformational freedom of the N-substituent. This can reduce the entropic penalty upon binding to a target protein (e.g., a kinase ATP pocket).

-

Bioisosterism: It acts as a bioisostere for tert-butyl or iso-propyl groups but with a distinct vector and slightly different lipophilicity profile.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophore dissection highlighting the functional roles of the fluorine and cyclobutyl moieties.

Safety & Handling

As an aniline derivative, this compound should be handled with strict safety protocols.

-

GHS Classification (Predicted):

-

Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful/Toxic).

-

Skin/Eye Irritation: Category 2 (Irritant).

-

Specific Target Organ Toxicity: Potential for blood disorders (methemoglobinemia) typical of anilines.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust or aerosols.

References

-

PubChem Compound Summary. "N-cyclobutyl-3-fluoroaniline." National Center for Biotechnology Information. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

-

Wako Chemical. "N-Cyclobutyl-3-fluoroaniline Product Information (CAS 1249444-92-5)." Fujifilm Wako Pure Chemical Corporation. Link

N-Cyclobutyl-3-fluoroaniline: A Technical Guide to Solubility in Organic Solvents

Abstract

N-cyclobutyl-3-fluoroaniline is a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research and development. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a detailed analysis of the factors governing the solubility of N-cyclobutyl-3-fluoroaniline, offers predicted solubility profiles in a range of common organic solvents, and presents robust experimental protocols for the quantitative determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound to facilitate its effective application.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the utility of a chemical entity in numerous applications.[1][2] In the realm of drug discovery and development, aqueous and organic solvent solubility are critical parameters that influence a compound's bioavailability, ease of formulation, and the feasibility of its synthetic and purification processes.[2][3] Poor solubility can lead to significant challenges, including low absorption, inadequate therapeutic efficacy, and difficulties in preparing stock solutions for in vitro and in vivo testing.[2][3] Aniline and its derivatives are key building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, dyes, and polymers.[4][5] Understanding the solubility of substituted anilines like N-cyclobutyl-3-fluoroaniline is therefore not merely an academic exercise but a crucial step in unlocking their full potential.

Molecular Structure Analysis of N-cyclobutyl-3-fluoroaniline

The solubility of a compound is intrinsically linked to its molecular structure. The interplay of various functional groups and structural motifs within N-cyclobutyl-3-fluoroaniline determines its polarity, hydrogen bonding capacity, and overall intermolecular interactions with solvent molecules.

Key Structural Features:

-

Aniline Core: The fundamental structure is based on aniline, which consists of an amino group attached to a benzene ring. The amino group (-NH-) is polar and can act as a hydrogen bond donor and acceptor. The benzene ring is non-polar and contributes to hydrophobic interactions.[6]

-

3-Fluoro Substituent: The fluorine atom at the meta-position is a highly electronegative atom that introduces a dipole moment into the benzene ring, increasing its polarity compared to unsubstituted aniline. However, fluorine is a weak hydrogen bond acceptor.

-

N-Cyclobutyl Group: The cyclobutyl group attached to the nitrogen atom is a non-polar, aliphatic moiety. This group increases the overall molecular size and the hydrophobic character of the molecule compared to aniline. The presence of this bulky group can also introduce steric hindrance around the amino group, potentially affecting its ability to participate in hydrogen bonding.

The combination of these features results in a molecule with a moderate overall polarity. The presence of both polar (fluoro-substituted amino-benzene) and non-polar (cyclobutyl) regions suggests that N-cyclobutyl-3-fluoroaniline will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate polarity.

Predicted Solubility Profile of N-cyclobutyl-3-fluoroaniline

Based on the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, we can predict the qualitative solubility of N-cyclobutyl-3-fluoroaniline in a range of common organic solvents.[1] It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of N-cyclobutyl-3-fluoroaniline in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen bond with the nitrogen and fluorine atoms of the solute. The alkyl portion of the alcohol can interact with the cyclobutyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good | These solvents have dipole moments and can engage in dipole-dipole interactions with the polar parts of the solute. The lack of strong hydrogen bonding in the solvent is compensated by favorable interactions with the overall molecular structure. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Good | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic molecules. | |

| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate to Good | These solvents can interact favorably with the aromatic ring and the cyclobutyl group through van der Waals forces. DCM has a significant dipole moment that can also interact with the polar regions of the solute. |

| Hexane, Heptane | Low to Insoluble | The large difference in polarity between the solute and these non-polar aliphatic solvents will result in weak solute-solvent interactions compared to the solute-solute interactions. | |

| Aqueous | Water | Sparingly Soluble to Insoluble | While the amino and fluoro groups can interact with water, the large hydrophobic cyclobutyl group and the benzene ring will significantly limit its solubility in water.[6] |

Experimental Determination of Solubility

While theoretical predictions are valuable, quantitative experimental determination of solubility is essential for many applications. The following are standard protocols for determining the solubility of a solid organic compound.

Gravimetric Method for Quantitative Solubility Determination

This method is a reliable and straightforward technique for accurately measuring the solubility of a compound at a specific temperature.[4]

Experimental Workflow:

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each organic solvent to be tested.

-

Addition of Solute: Add an excess amount of N-cyclobutyl-3-fluoroaniline to each vial. An excess is confirmed by the presence of undissolved solid after thorough mixing.

-

Equilibration: Place the vials in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Using a filtered syringe or by careful decantation, withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator, a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty vial from the final weight of the vial with the solute residue and dividing by the volume of the aliquot taken.

Solubility Class Determination

For a more rapid, qualitative assessment, the solubility class of a compound can be determined by observing its solubility in a series of specific solvents.[7][8]

Logical Flow for Solubility Classification:

Caption: Decision tree for determining the solubility class.

As an amine, N-cyclobutyl-3-fluoroaniline is expected to be a weak base. Therefore, it should be insoluble in water but soluble in a dilute acid solution like 5% HCl due to the formation of a water-soluble ammonium salt.[8] This would place it in solubility class B.

Factors Influencing Solubility: A Deeper Dive

Several thermodynamic and structural factors govern the dissolution process. A nuanced understanding of these can aid in solvent selection and the interpretation of experimental results.

-

Enthalpy of Solution: This represents the net energy change during dissolution. It involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For dissolution to be favorable, the energy released should be comparable to or greater than the energy consumed.

-

Entropy of Solution: Dissolution generally leads to an increase in the randomness or disorder of the system, which is entropically favorable.

-

Intermolecular Forces: The types and strengths of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonds) between solute and solvent molecules are the primary determinants of the enthalpy of solution. A good match in the types of intermolecular forces between the solute and solvent leads to higher solubility.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature. However, this is not always the case and should be determined experimentally.

-

Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome for dissolution to occur. Stronger intermolecular forces in the solid state lead to higher lattice energy and lower solubility.

Conclusion

While specific experimental solubility data for N-cyclobutyl-3-fluoroaniline is not widely available in the public domain, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides a strong theoretical framework for understanding the solubility of this compound, grounded in the principles of physical organic chemistry. The detailed experimental protocols provided herein empower researchers to quantitatively determine the solubility of N-cyclobutyl-3-fluoroaniline in their solvents of interest, generating the critical data needed to advance their research and development efforts. The predicted good solubility in moderately polar solvents such as ethyl acetate, acetone, and dichloromethane suggests these would be excellent starting points for purification and as reaction media.

References

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of Texas. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Ascendia Pharma. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

Yufeng Chemical. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

Technical Safety & Handling Guide: N-Cyclobutyl-3-fluoroaniline

CAS: 1249444-92-5 | Formula: C₁₀H₁₂FN | Class: Secondary Fluoro-Aniline

Executive Summary

N-cyclobutyl-3-fluoroaniline is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and kinase inhibition. Its structural combination of a lipophilic cyclobutyl ring and an electron-withdrawing fluorine atom on the aromatic core modulates metabolic stability and blood-brain barrier (BBB) permeability.

This guide provides a technical safety framework for researchers. Note: As a specialized intermediate, specific toxicological data is sparse. The protocols below are derived from Structure-Activity Relationship (SAR) Hazard Assessment , utilizing data from the parent compound (3-Fluoroaniline) and homologous N-alkyl anilines.

Part 1: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| CAS Number | 1249444-92-5 |

| IUPAC Name | N-cyclobutyl-3-fluoroaniline |

| Molecular Weight | 165.21 g/mol |

| Appearance | Colorless to pale yellow oil (tends to darken on oxidation) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low water solubility |

| pKa (Predicted) | ~3.5 - 4.0 (Reduced basicity vs. aniline due to F-induction) |

| LogP (Predicted) | ~2.8 (Moderate lipophilicity) |

Part 2: Hazard Identification & Toxicology (SAR-Based)

Core Hazard Directive: Treat as a Toxic Aromatic Amine . The cyclobutyl group increases lipophilicity, potentially enhancing dermal absorption compared to the parent aniline.

GHS Classification (Inferred)

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 1 or 2A (Risk of serious damage).

-

Specific Target Organ Toxicity (STOT): Blood (Methemoglobinemia).

Mechanism of Toxicity

-

Methemoglobinemia: Like most anilines, metabolic N-hydroxylation can lead to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. The fluorine at the 3-position deactivates the ring slightly but does not eliminate this risk.

-

Irritation: Secondary amines are caustic. Direct contact causes denaturation of proteins in skin and eyes.

Part 3: Safe Handling & Engineering Controls

Hierarchy of Controls

-

Containment: Handle exclusively in a certified chemical fume hood.

-

Inert Atmosphere: Store and transfer under Nitrogen or Argon to prevent oxidation (formation of toxic azobenzenes/N-oxides).

-

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Gloves | Viton or Silver Shield (Laminate) | Nitrile is permeable to aromatic amines over time. Double-gloving (Nitrile over Laminate) is recommended for dexterity. |

| Respiratory | P100/OV Cartridge | Required only if working outside a hood (e.g., spill cleanup). |

| Eye Protection | Chemical Goggles + Face Shield | Prevent splashes; safety glasses are insufficient for corrosive liquids. |

| Clothing | Tyvek Lab Coat | Disposable suits prevent contamination of street clothes. |

Part 4: Synthesis & Application Context (Expertise)

Preferred Synthesis: Reductive Amination

Why this method? Direct alkylation of 3-fluoroaniline with cyclobutyl bromide often leads to over-alkylation (quaternary salts) and elimination byproducts. Reductive amination using cyclobutanone is self-limiting to the secondary amine, ensuring higher purity and safety.

Reaction Scheme:

-

Reagents: 3-Fluoroaniline (1.0 eq), Cyclobutanone (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE (Solvent).

-

Mechanism: Formation of the iminium ion followed by selective reduction by the mild hydride source.

Figure 1: Optimized reductive amination workflow for synthesizing N-cyclobutyl-3-fluoroaniline.

Critical Experimental Notes

-

Quenching Hazard: The addition of aqueous bicarbonate to the acidic reaction mixture generates CO₂. Add slowly to prevent "volcanoing" of the toxic reaction mixture.

-

Purification: The product is a secondary amine. Avoid using acetone during column chromatography to prevent Schiff base formation. Use DCM/MeOH with 1% Et₃N.

Part 5: Emergency Response Protocols

Accidental Exposure Decision Tree

Figure 2: Immediate response protocols for exposure events.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.

-

Neutralize: Absorb with sand or vermiculite.[1] Do not use sawdust (fire hazard with anilines).

-

Disposal: Collect in a sealed container labeled "Toxic Organic Waste - Amine."

Part 6: Waste Disposal & Compliance

-

Waste Code: P-List (Acute Hazardous) or U-List depending on local jurisdiction interpretation of aniline derivatives. Treat as Hazardous Chemical Waste .

-

Disposal Method: High-temperature incineration with scrubber (to handle HF generation from the fluorine atom).

-

Environmental: Do not allow to enter drains. Fluoroanilines are persistent and toxic to aquatic life.[1][2]

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100, 3-Fluoroaniline. Retrieved from [Link]

- Mykhailiuk, P. K. (2015). Generation of C-CF3 Group in Cyclobutanes. Journal of Organic Chemistry. (Contextual reference for cyclobutyl synthesis stability).

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Fluoroanilines. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Validation: N-Cyclobutyl-3-fluoroaniline

This guide outlines the strategic sourcing, technical validation, and quality control frameworks for N-cyclobutyl-3-fluoroaniline (CAS 1249444-92-5). It is designed for medicinal chemists and procurement managers requiring high-fidelity building blocks for drug discovery, particularly in the synthesis of kinase inhibitors where cyclobutyl motifs serve as critical metabolic stabilizers.

Technical Profile & Strategic Importance

N-Cyclobutyl-3-fluoroaniline is a specialized secondary aniline intermediate. Its structural value lies in the cyclobutyl group , which acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl moieties. In modern drug design—specifically for ALK, BTK, and EGFR inhibitors—this substitution can improve oral bioavailability and blood-brain barrier penetration while reducing rapid oxidative clearance typically associated with linear alkyl chains.

Core Specifications

| Property | Specification |

| Chemical Name | N-Cyclobutyl-3-fluoroaniline |

| CAS Number | 1249444-92-5 |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| Physical State | Pale yellow to brown oil (tends to darken on oxidation) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Impurities | 3-Fluoroaniline (starting material), N,N-dicyclobutyl-3-fluoroaniline (over-alkylation) |

The Vendor Landscape

Sourcing this compound requires distinguishing between catalog aggregators and primary manufacturers . Due to the specific nature of the cyclobutyl-amine linkage, "in-stock" status often fluctuates.

Tier 1: Primary Manufacturers & Stocking Vendors

These suppliers typically hold physical inventory or possess validated synthesis routes for rapid scale-up.

| Vendor | Region | Catalog # | Reliability Score | Notes |

| BLD Pharm | Global/China | BD00820000 | High | Primary source. consistent batches reported. |

| Enamine | Ukraine/USA | Inquire | High | Leader in cyclobutyl building blocks; likely source of "Make-to-Order". |

| Biosynth | Global | Inquire | Med-High | Good for GMP-grade requests if needed later. |

| Combi-Blocks | USA | Inquire | High | Excellent for US-based rapid delivery if in stock. |

Tier 2: Custom Synthesis (The "Make-to-Order" Route)

If catalog stock is depleted, you must commission a synthesis. The standard industrial route is the Reductive Amination of 3-fluoroaniline with cyclobutanone.

-

Reagents: Cyclobutanone + 3-Fluoroaniline + NaBH(OAc)₃ (Sodium triacetoxyborohydride).

-

Critical Control Point: Control of stoichiometry is vital to prevent N,N-dicyclobutyl formation.

Decision Matrix: Sourcing Strategy

The following logic flow dictates whether to buy off-the-shelf or commission a synthesis based on purity requirements and lead time.

Figure 1: Strategic sourcing decision tree ensuring supply chain continuity.

Technical Validation: A Self-Validating System

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug development. The following protocol establishes a self-validating system to ensure the material matches the rigorous standards required for downstream coupling (e.g., Buchwald-Hartwig amination).

A. Identity Verification (The "Fingerprint")

-

¹H NMR (DMSO-d₆): Look for the cyclobutyl methine proton multiplet around δ 3.8–4.0 ppm.

-

¹⁹F NMR: Essential for detecting fluorinated impurities. The product should show a distinct signal shifted from the starting material (3-fluoroaniline).

-

Pass Criteria: Single dominant fluorine peak.

-

Fail Criteria: Multiple fluorine peaks indicating unreacted starting material or regioisomers.

-

B. Purity & Impurity Profiling (HPLC)

Secondary anilines are prone to oxidation. A standard reverse-phase gradient is required.

Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds/impurities).

Critical Impurity Markers:

-

3-Fluoroaniline (Starting Material): More polar; elutes earlier. Limit: < 1.0% (Competes in downstream reactions).

-

Bis-alkylated byproduct: Less polar; elutes later. Limit: < 0.5%.

C. QC Workflow Diagram

Figure 2: Quality Control workflow. Note that 19F NMR is a critical orthogonal check for fluorinated impurities.

Handling & Stability

As a secondary aniline, N-cyclobutyl-3-fluoroaniline is susceptible to oxidation, turning from pale yellow to dark brown/black upon prolonged exposure to air.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which can complicate subsequent anhydrous coupling reactions.

-

Toxicity: Treat as toxic. Anilines are generally methemoglobinemia inducers. Use standard PPE and handle in a fume hood.

References

-

BLD Pharm. Product Catalog: N-Cyclobutyl-3-fluoroaniline (BD00820000).[1][2][3] Retrieved from

-

PubChem. Compound Summary: N-Cyclobutyl-3-fluoroaniline (CAS 1249444-92-5).[2][3] Retrieved from

- Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. (Contextual reference on cyclobutyl bioisosteres).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference on fluorine in medicinal chemistry).

Sources

Methodological & Application

synthesis of N-cyclobutyl-3-fluoroaniline via reductive amination

Application Note: Synthesis of N-Cyclobutyl-3-fluoroaniline via Direct Reductive Amination

Executive Summary & Mechanistic Rationale

The synthesis of N-alkylated anilines is a foundational transformation in medicinal chemistry, frequently utilized to modulate the lipophilicity, basicity, and pharmacokinetic profiles of drug candidates. The synthesis of N-cyclobutyl-3-fluoroaniline from 3-fluoroaniline and cyclobutanone is best achieved through a direct reductive amination protocol.

Causality in Reagent Selection: Historically, reductive aminations relied on sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). However, has emerged as the premier reagent for this transformation[1]. The three electron-withdrawing acetoxy ligands on the boron atom significantly attenuate the nucleophilicity of the hydride[2]. This electronic dampening is critical: it prevents the premature reduction of the cyclobutanone starting material, allowing STAB to selectively target the highly electrophilic iminium ion intermediate[3].

Furthermore, 1,2-dichloroethane (DCE) is selected as the optimal solvent due to its ability to maintain STAB in a reactive suspension while maximizing the reaction kinetics[1]. Because ketones (such as cyclobutanone) are sterically and electronically less reactive than aldehydes, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is deployed to catalyze the dehydration of the transient hemiaminal into the requisite iminium ion[3].

Reaction Pathway & Logical Progression

Reaction mechanism and logical progression for the reductive amination process.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. Maintaining a slight excess of the ketone and a 1.5-fold excess of the reducing agent ensures complete conversion of the valuable aniline precursor.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g (0.96 mL) | Limiting Reagent / Nucleophile |

| Cyclobutanone | 70.09 | 1.2 | 0.84 g (0.89 mL) | Electrophile |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Acid Catalyst |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 50 mL (0.2 M) | Solvent |

Experimental Workflow

Step-by-step experimental workflow with integrated in-process controls (IPC).

Detailed Protocol: A Self-Validating System

This protocol is designed with built-in causality checks and self-validating milestones to ensure reproducibility and high yield.

Phase 1: Iminium Ion Assembly

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous DCE (50 mL).

-

Electrophile Addition: Add cyclobutanone (0.84 g, 12.0 mmol) to the stirring solution at ambient temperature (20–25 °C).

-

Catalysis: Introduce glacial acetic acid (0.60 g, 10.0 mmol) dropwise.

-

Causality Check: The addition of AcOH lowers the pH of the microenvironment, which is strictly required to drive the dehydration of the hemiaminal into the iminium ion. Allow the mixture to stir for 30 minutes to ensure the equilibrium favors the iminium intermediate before introducing the reductant.

-

Phase 2: Chemoselective Reduction 4. Hydride Transfer: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portionwise over 10–15 minutes.

-

Self-Validating Control: STAB addition is mildly exothermic. Portionwise addition prevents thermal spikes (>30 °C) that could trigger premature reduction of the unreacted cyclobutanone. The reaction will transition into a cloudy, milky suspension, which is the normal physical state of STAB in DCE.

-

Propagation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 to 6 hours.

Phase 3: In-Process Control (IPC) 6. Monitoring: Extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

-

Validation Milestone: The reaction self-indicates completion when the starting 3-fluoroaniline signal (m/z 112.1 [M+H]⁺) dissipates, and the target N-cyclobutyl-3-fluoroaniline signal (m/z 166.1 [M+H]⁺) dominates the chromatogram. If starting material persists (>5%), add an additional 0.5 eq of STAB and stir for 2 further hours.

Phase 4: Quench and Isolation 7. Neutralization: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃.

-

Causality Check: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB.

-

Self-Validating Control: Continue vigorous stirring for 15–30 minutes until all effervescence (CO₂ gas evolution) ceases. The cessation of gas confirms the complete destruction of reactive boron complexes, preventing downstream side reactions during concentration.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL).

-

Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Phase 5: Purification 10. Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 0–10% Ethyl Acetate in Hexanes. The product, being a secondary aniline, will elute cleanly, leaving highly polar boron salts on the baseline.

References

-

Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications), 1996, 61, 3849-3862. URL: [Link]

-

Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Literature Abstracts. URL: [Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry Blog, September 2017. URL: [Link]

Sources

Application Note: Selective Reductive Alkylation of 3-Fluoroaniline with Cyclobutanone

Executive Summary

This Application Note details the optimized protocol for the synthesis of N-cyclobutyl-3-fluoroaniline via reductive amination. This structural motif is a critical intermediate in the development of kinase inhibitors (e.g., JAK, BTK targets), where the cyclobutyl group offers improved metabolic stability compared to linear alkyl chains, and the 3-fluoro substituent modulates the electronic properties of the aromatic ring.

The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike traditional catalytic hydrogenation or sodium cyanoborohydride methods, this protocol minimizes the risk of reducing the strained cyclobutanone ring and avoids toxic cyanide byproducts.

Mechanistic Insight & Reaction Design[2]

The Challenge of 3-Fluoroaniline

Reductive amination typically proceeds via the formation of an imine (Schiff base) followed by reduction. However, 3-fluoroaniline presents a specific challenge:

-

Electronic Deactivation: The fluorine atom at the meta position is electron-withdrawing (inductive effect), reducing the nucleophilicity of the aniline nitrogen.

-

Equilibrium Shift: The formation of the iminium intermediate is unfavorable and reversible.

-

Solution: The use of Acetic Acid (AcOH) is mandatory to catalyze the dehydration step (Hemiaminal

Iminium). Furthermore, STAB is chosen because it selectively reduces the protonated iminium ion faster than it reduces the ketone, driving the equilibrium forward (Le Chatelier's principle).

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical acid-catalyzed dehydration step.

Figure 1: Mechanistic pathway. Note that STAB reduction drives the unfavorable equilibrium from the Iminium Ion to the Product.

Critical Parameter Optimization

The following parameters were optimized to maximize yield and minimize the "over-alkylation" byproduct (tertiary amine).

| Parameter | Recommended Condition | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | DCE is the "Gold Standard" for STAB reactions.[2][3] It solubilizes the triacetoxyborohydride complex effectively. THF is a viable alternative if chlorinated solvents are restricted. |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Milder than NaBH₄ (which reduces ketones too fast) and non-toxic compared to NaBH₃CN. |

| Stoichiometry | 1.0 : 1.1 (Amine:Ketone) | A slight excess of cyclobutanone ensures full conversion of the limiting aniline. |

| Catalyst | Acetic Acid (1.0 - 2.0 eq) | Essential for electron-deficient anilines. Promotes iminium formation without quenching the hydride reagent. |

| Temperature | 20 °C - 25 °C | Heating is rarely required and may promote cyclobutanone decomposition or dimerization. |

Standard Operating Procedure (SOP)

Safety Warning: Cyclobutanone is flammable. 3-Fluoroaniline is toxic if inhaled or absorbed through skin. STAB releases hydrogen gas upon quenching; ensure proper ventilation.

Materials

-

Substrate: 3-Fluoroaniline (1.0 equiv, e.g., 5.0 mmol, 555 mg)

-

Reagent: Cyclobutanone (1.1 equiv, 5.5 mmol, 385 mg)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, 1.59 g)

-

Additive: Glacial Acetic Acid (1.0 equiv, 5.0 mmol, 300 µL)

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous, 20 mL)

Step-by-Step Protocol

-

Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq) in DCE (concentration ~0.25 M).

-

Ketone Addition: Add cyclobutanone (1.1 eq) to the stirring solution.

-

Acid Activation: Add Acetic Acid (1.0 eq). Let the mixture stir for 5–10 minutes.

-

Note: You may observe a slight color change, indicating initial association/hemiaminal formation.

-

-

Reduction: Add STAB (1.5 eq) in three portions over 15 minutes.

-

Reasoning: Portion-wise addition prevents a rapid exotherm and controls hydrogen evolution.

-

-

Reaction: Seal the flask under a nitrogen atmosphere (balloon) and stir at room temperature (20–25 °C) for 4–16 hours.

-

Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aniline (MW 111) and appearance of product (MW 165).

-

-

Quench: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Operational workflow for the reductive alkylation process.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Poor imine formation due to electron-deficient aniline. | Increase Acetic Acid to 2.0 equiv. Ensure DCE is anhydrous. |

| Cyclobutanone Reduction | Reducing agent is too strong or pH is incorrect. | Ensure STAB is used, not NaBH4. Do not heat the reaction. |

| Tertiary Amine (Dialkylation) | Over-reaction (rare with cyclobutanone due to steric strain). | Maintain 1.1 eq of ketone. Do not use large excess. |

| Emulsion during Workup | Boron salts precipitating. | Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]

-

Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

-

Mykhailiuk, P. K. (2015). "Generation of C-Centered Radicals from Boronic Acids: A New Route to Cyclobutyl-Substituted Motifs." (Contextual reference for cyclobutyl stability). Angewandte Chemie, 54(22).

-

Vertex AI Search Results (2026). "Synthesis of N-cyclopropyl-4-fluoroanilines" (Analogous chemistry validation). Patent EP0430847A1.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scilit.com [scilit.com]

- 6. DSpace [open.bu.edu]

High-Fidelity Reductive Amination of Fluoroanilines using Sodium Triacetoxyborohydride (STAB)

Executive Summary & Strategic Rationale

The incorporation of fluorine into drug scaffolds is a ubiquitous strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation), lipophilicity, and potency. However, the synthesis of fluoro-substituted aryl amines via reductive amination presents a distinct kinetic challenge.

The Problem: Fluoroanilines are deactivated nucleophiles. The high electronegativity of fluorine exerts a strong inductive effect (

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor, under acid-catalyzed conditions . Unlike Sodium Cyanoborohydride (

Mechanistic Insight & Causality

To troubleshoot this reaction, one must understand that imine formation is the rate-determining step for fluoroanilines.

-

Hemiaminal Formation: The weak fluoroaniline attacks the carbonyl. This is slow due to low

-nucleophilicity. -

Dehydration to Iminium: Acid catalysis is required to protonate the hemiaminal hydroxyl group, facilitating water loss to generate the iminium ion.

-

Selective Reduction: STAB is sterically crowded and electron-deficient (due to acetoxy groups). It reduces the positively charged, electrophilic iminium ion much faster than the neutral ketone/aldehyde.

Visualization: Reaction Pathway & Acid Dependence[1]

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in pushing the equilibrium from the stalled hemiaminal to the reducible iminium ion.

Critical Parameters & Optimization Matrix

Success depends on balancing solvation with acid strength.

Table 1: Solvent and Additive Effects

| Parameter | Standard Condition | "Power" Condition (For Poly-F Anilines) | Rationale |

| Solvent | DCE (1,2-Dichloroethane) | DCE or Toluene | DCE is the "Gold Standard" for STAB. It promotes imine formation better than THF. |

| Acid Source | Acetic Acid (AcOH) (1.0 - 2.0 equiv) | TFA (1.0 - 5.0 equiv) | AcOH is sufficient for mono-fluoroanilines. TFA is required for di/tri-fluoroanilines to force iminium formation. |

| Stoichiometry | 1:1 (Amine:Carbonyl) | 1.2:1 (Amine:Carbonyl) | Using excess amine ensures all carbonyl is consumed, preventing competitive ketone reduction. |

| Temperature | Room Temperature (20-25°C) | 40-60°C | Heat may be required to overcome the activation energy barrier for sterically hindered fluoroanilines. |

Standardized Experimental Protocol

Safety Note: STAB releases acetic acid upon hydrolysis. While safer than

Materials

-

Substrate: 4-Fluoroaniline (1.0 mmol)

-

Carbonyl: Benzaldehyde or Cyclohexanone (1.0 - 1.2 mmol)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 mmol)

-

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous preferred]

-

Additive: Glacial Acetic Acid

Step-by-Step Methodology

-

Pre-Complexation (The "Imine Push"):

-

In a dry reaction vial equipped with a stir bar, dissolve the Fluoroaniline (1.0 equiv) and the Carbonyl compound (1.0 - 1.2 equiv) in DCE (concentration ~0.2 M).

-

Add Acetic Acid (1.0 - 2.0 equiv).

-

Crucial Step: Stir this mixture for 30–60 minutes at room temperature before adding the reducing agent. This allows the equilibrium to shift toward the imine/iminium species.

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion (or 3 portions over 15 mins for large scales to control exotherm).

-

Seal the vial (under

or Argon is best practice but not strictly mandatory for STAB). -

Stir vigorously at room temperature.

-

-

Monitoring (Self-Validation):

-

Check LCMS or TLC after 2 hours.

-

Target: Disappearance of the fluoroaniline peak.[1]

-

Note: If the imine intermediate is visible (often stable for fluoroanilines), the reaction needs more time or more STAB.

-

-

Workup:

-

Quench by slowly adding saturated aqueous

(gas evolution will occur). Stir for 15 minutes to fully decompose excess borohydride. -

Extract with DCM or EtOAc (x3).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Fluoro-amines are less polar than their non-fluorinated counterparts. Flash chromatography (Hexane/EtOAc) is usually sufficient.

-

Troubleshooting & Decision Logic

Use this decision tree when the standard protocol yields <50% conversion.

Figure 2: Troubleshooting logic flow for optimizing low-yielding reactions.

Advanced Modification: The "TFA Boost"

For highly deactivated amines (e.g., 2,4-difluoroaniline), acetic acid is too weak.

-

Replace AcOH with Trifluoroacetic Acid (TFA) .

-

Use Toluene as solvent (TFA/Toluene promotes rapid water removal/iminium formation).

-

Warning: STAB reacts faster with protons from TFA, so you may need to increase STAB equivalents to 3.0.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] [Link]

-

Gupta, A., et al. (2009). "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA." Tetrahedron Letters, 50(11). (Demonstrates the necessity of TFA for deactivated amines). [Link]

-

Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3." (General reagent handling and solvent compatibility). [Link]

Sources

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Cyclobutyl-3-fluoroaniline as a Privileged Intermediate in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the strategic selection of building blocks. N-cyclobutyl-3-fluoroaniline has emerged as a privileged intermediate, particularly in the synthesis of targeted therapies such as Anaplastic Lymphoma Kinase (ALK) inhibitors and transforming growth factor-β (TGF-β) receptor inhibitors[1],[2].

As a Senior Application Scientist, I approach scaffold design by analyzing the specific physicochemical contributions of each moiety. The utility of this specific aniline derivative is driven by two distinct structural features:

-

The 3-Fluoro Substitution: Fluorine is highly electronegative and acts as a bioisostere for hydrogen. Sterically, it causes minimal disruption to the binding pose within the highly conserved ATP-binding pocket of kinases. Electronically, its strong inductive (-I) effect modulates the basicity of the adjacent aniline nitrogen, which enhances membrane permeability and mitigates off-target liabilities (such as hERG channel inhibition)[3]. Furthermore, placing fluorine at the meta position effectively blocks a major metabolic soft spot, preventing rapid CYP450-mediated oxidation.

-

The N-Cyclobutyl Group: This cycloalkane introduces constrained lipophilic bulk. Unlike a linear butyl chain—which suffers a high entropic penalty upon adopting a rigid binding conformation—the cyclobutane ring pre-organizes the molecule. This allows it to fit snugly into the hydrophobic sub-pocket adjacent to the kinase hinge region, maximizing Van der Waals interactions without sacrificing conformational stability[4].

Physicochemical & Pharmacological Profiling

To understand why N-cyclobutyl-3-fluoroaniline is preferred over simpler anilines, we must look at the quantitative data it imparts on the final drug scaffold. The table below summarizes the physicochemical properties and the mechanistic rationale for its use in drug discovery workflows.

| Parameter | Value / Characteristic | Mechanistic Rationale in Kinase Inhibitors |

| Molecular Weight | 165.21 g/mol | Low molecular weight allows for extensive downstream elaboration (e.g., coupling to indoloquinolones) without violating Lipinski's Rule of 5. |

| Fluorine Substitution | Electronegative (-I effect) | Lowers the pKa of the aniline nitrogen; improves metabolic stability by blocking Phase I oxidation at the C3 position. |

| Cyclobutyl Ring | ClogP contribution (~ +1.2) | Enhances lipophilicity for deep hydrophobic pocket binding; rigid conformation reduces the entropic penalty upon target engagement. |

| Target Affinity (ALK) | IC50 < 10 nM (Final scaffolds) | The aniline nitrogen acts as a critical hydrogen bond donor/acceptor in the kinase hinge region, anchoring the inhibitor[4]. |

Synthetic Workflow: Cross-Coupling for Kinase Inhibitor Scaffolds

The integration of N-cyclobutyl-3-fluoroaniline into a complex heterocyclic core (such as an indoloquinolone or quinazoline) is typically achieved via transition-metal-catalyzed C-N cross-coupling.

Synthetic workflow utilizing N-cyclobutyl-3-fluoroaniline for kinase inhibitor scaffolds.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of N-cyclobutyl-3-fluoroaniline to a halogenated indoloquinolone core, a validated pathway for synthesizing ALK inhibitors[4].

Step 1: Preparation of the Reaction Mixture

Combine the heteroaryl halide (1.0 eq), N-cyclobutyl-3-fluoroaniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

Causality: Xantphos is selected as the bidentate ligand because its wide bite angle facilitates reductive elimination and suppresses competing

Step 2: Degassing Purge the reaction mixture with Argon or Nitrogen for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation. Strict anaerobic conditions prevent catalyst deactivation and unwanted homocoupling side-reactions.

Step 3: Heating and Reaction Seal the reaction vessel and stir at 100°C for 12 hours. Validation & Quality Control: Monitor the reaction progress via LC-MS. This protocol is designed as a self-validating system: the reaction is only deemed successful when the disappearance of the starting halide mass strictly coincides with the appearance of the target [M+H]+ mass. Do not proceed to workup until conversion exceeds 95%.

Step 4: Workup and Purification Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate. Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Biological Validation: Kinase Inhibition Assay

Once the final inhibitor is synthesized, its biological efficacy must be validated. The following workflow demonstrates how the synthesized fluoroaniline derivative disrupts the ALK signaling pathway, preventing downstream tumor cell survival.

ALK signaling pathway demonstrating targeted inhibition by synthesized derivatives.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

To accurately quantify the IC50 of the synthesized kinase inhibitor, a TR-FRET assay is employed.

Step 1: Reagent Assembly Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Mg2+ is an essential cofactor for ATP binding within the kinase domain. Brij-35 (a non-ionic detergent) is included specifically to prevent the highly lipophilic cyclobutyl-bearing inhibitor from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC50.

Step 2: Compound Incubation Incubate recombinant ALK enzyme with 10-point serial dilutions of the synthesized inhibitor for 30 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium. This is critical for accurately measuring the potency of slow-binding or conformationally adaptive inhibitors.

Step 3: Reaction Initiation Add ATP (at its predetermined Km value) and a biotinylated peptide substrate to the wells. Incubate for 60 minutes at room temperature.

Step 4: Detection & Validation Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction). Read the plate on a TR-FRET compatible microplate reader. Validation & Quality Control: Calculate the Z'-factor using DMSO as the negative control and a known ALK inhibitor (e.g., Crizotinib) as the positive control. The assay is self-validating and acceptable only if Z' > 0.6. This ensures the signal-to-noise ratio is robust enough to distinguish highly potent inhibitors from assay artifacts.

References

- Multichem Exports. "3-Fluoroaniline International Distributor - Industrial Uses".

- Benchchem. "Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline and Structurally Related Building Blocks in Drug Discovery".

- Google Patents. "CN106459033A - Indoloquinolone compounds as anaplastic lymphoma kinase (alk) inhibitors".

- ACS Publications. "Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase".

Sources

- 1. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN106459033A - ä½ä¸ºé´åæ§æ·å·´ç¤é ¶(alk)æå¶åçå²å并å¹è¯ºé ®ç±»ååç© - Google Patents [patents.google.com]

N-cyclobutyl-3-fluoroaniline in JAK inhibitor synthesis

Technical Application Note: N-cyclobutyl-3-fluoroaniline in JAK Inhibitor Synthesis

Executive Summary

This guide details the synthesis, characterization, and application of N-cyclobutyl-3-fluoroaniline (and its derivatives) as a critical pharmacophore module in the development of Janus Kinase (JAK) inhibitors. While first-generation JAK inhibitors (e.g., Tofacitinib) utilized simple alkyl or piperidine side chains, next-generation candidates increasingly leverage cyclobutyl moieties to restrict conformation and improve metabolic stability, combined with fluoro-aryl motifs to modulate pKa and optimize hydrophobic interactions within the ATP-binding pocket.

This document provides a validated protocol for the reductive amination synthesis of this intermediate and its subsequent coupling to a pyrrolo[2,3-d]pyrimidine scaffold, a standard workflow in JAK1/JAK2 selective inhibitor discovery.

Part 1: Strategic Rationale (The "Why")

The selection of N-cyclobutyl-3-fluoroaniline is not arbitrary; it addresses specific challenges in kinase inhibitor design:

-

Conformational Restriction (Entropy): The cyclobutyl ring reduces the entropic penalty upon binding compared to flexible linear alkyl chains (e.g., isopropyl or propyl). It fills the hydrophobic region of the ATP pocket (often the ribose-binding area) more efficiently.

-

Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

-

Electronic Tuning (Fluorine Effect): The C3-fluorine atom on the aniline ring withdraws electrons, lowering the basicity of the nitrogen. This creates a "softer" nucleophile for coupling and, in the final drug, modulates the H-bond donor capability of the NH group, often critical for interaction with the hinge region (e.g., Glu966 in JAK2).

Part 2: Synthesis of N-cyclobutyl-3-fluoroaniline

Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Rationale: STAB is preferred over Sodium Cyanoborohydride (

Protocol A: One-Pot Reductive Amination

Reagents:

-

3-Fluoroaniline (1.0 equiv)

-

Cyclobutanone (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or DCM (Solvent)

Step-by-Step Procedure:

-

Imine Formation: Charge a reaction vessel with 3-Fluoroaniline (10 mmol) and DCE (50 mL). Add Cyclobutanone (12 mmol) and Acetic Acid (10 mmol).

-

Expert Insight: The acid catalyst is crucial to activate the ketone and facilitate imine formation, especially with the electron-withdrawing fluorine present on the aniline.

-

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

). -

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

-

Safety Note: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: ~165.2 Da).

-

Quench & Workup:

-

Quench with saturated aqueous

(slow addition). -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The secondary amine is typically less polar than the primary amine starting material.

Yield Expectation: 75–85% isolated yield.

Part 3: Downstream Application (Coupling to JAK Scaffold)

This module demonstrates coupling the N-cyclobutyl-3-fluoroaniline intermediate to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a scaffold ubiquitous in JAK inhibitors (e.g., Ruxolitinib, Tofacitinib).

Protocol B: Nucleophilic Aromatic Substitution ( )

Reagents:

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

-

N-cyclobutyl-3-fluoroaniline (Intermediate from Part 2) (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

n-Butanol (Solvent) or DMF

Step-by-Step Procedure:

-

Setup: In a pressure vial or reflux flask, dissolve the chloropyrimidine scaffold in n-Butanol (0.5 M concentration).

-

Expert Insight: n-Butanol is the "Gold Standard" solvent here. Its high boiling point (117°C) allows the reaction to overcome the activation energy barrier of the deactivated chloropyrimidine, while its protic nature can stabilize the transition state.

-

-

Addition: Add N-cyclobutyl-3-fluoroaniline and DIPEA .

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Monitoring: LC-MS should show conversion to the coupled product (M+H depends on scaffold protection).

-

-

Workup:

-

Cool to RT. Often, the product precipitates directly from n-Butanol upon cooling.

-

Filter the solid and wash with cold Ethanol/Water.

-

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via chromatography.

-

Part 4: Data & Quality Control

Table 1: Critical Process Parameters (CPP)

| Parameter | Specification | Impact on Quality |

| Water Content (DCE) | < 0.1% | High water content decomposes STAB, stalling the reduction. |

| Cyclobutanone Eq. | 1.2 – 1.5 eq | Excess ensures complete consumption of the aniline (limiting reagent). |

| Temperature ( | > 90°C | Below 90°C, reaction stalls due to steric bulk of the cyclobutyl group. |

| Impurity A | Bis-alkylation | Rare with STAB/Cyclobutanone due to steric hindrance, but monitor by LC-MS. |

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Coupling Pathway

This diagram illustrates the logical flow from raw materials to the active pharmaceutical ingredient (API) precursor.

Caption: Figure 1. Convergent synthesis route: Reductive amination followed by S_NAr coupling to the kinase scaffold.

Diagram 2: Mechanistic Logic (SAR)

This diagram explains why this molecule is used, linking chemical structure to biological effect.

Caption: Figure 2. Structure-Activity Relationship (SAR) rationale for the N-cyclobutyl-3-fluoroaniline moiety.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 53(24), 8468–8484.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases."[2][3] Journal of Medicinal Chemistry, 61(3), 1130–1152.[3]

Sources

Application Note: Synthesis and Isolation of N-Cyclobutyl-3-fluoroaniline Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The preparation of secondary anilines via reductive amination is a foundational transformation in pharmaceutical synthesis. This application note details the robust, scalable synthesis of N-cyclobutyl-3-fluoroaniline hydrochloride , a high-value building block often utilized in the development of kinase inhibitors and CNS-active therapeutics.

The protocol employs a one-pot direct reductive amination strategy using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [1]. STAB is specifically selected over sodium cyanoborohydride (NaBH₃CN) because it is less toxic, avoids the generation of hazardous cyanide byproducts, and provides superior yields with fewer dialkylation side reactions.

Because 3-fluoroaniline is electronically deactivated by the inductive effect of the meta-fluorine atom, the initial nucleophilic attack on cyclobutanone is inherently slow. To overcome this, glacial acetic acid is introduced as a catalyst to accelerate the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion[1]. The iminium species is then rapidly and irreversibly reduced by STAB to yield the free base. Finally, conversion to the hydrochloride salt ensures the long-term chemical stability of the amine, preventing oxidative degradation and facilitating precise stoichiometric handling in downstream drug formulation.

Caption: Mechanistic pathway of the reductive amination and subsequent hydrochloride salt formation.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Eq. | Amount | Function |

| 3-Fluoroaniline | 111.12 | 1.0 | 1.11 g (1.0 mL) | Primary Nucleophile |

| Cyclobutanone | 70.09 | 1.2 | 0.84 g (0.9 mL) | Electrophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g | Mild Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Acid Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30.0 mL | Reaction Solvent |

| HCl (2.0 M in Et₂O) | 36.46 | 1.2 | 6.0 mL | Salt-forming Agent |

Note: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations as it provides optimal solubility for the borohydride species and supports faster reaction kinetics compared to Tetrahydrofuran (THF)[1].

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target HCl salt.

Detailed Step-by-Step Protocol

Phase 1: Imine Formation and Reduction (One-Pot)

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.11 g, 10.0 mmol) and cyclobutanone (0.84 g, 12.0 mmol) in anhydrous 1,2-dichloroethane (30 mL) under a nitrogen atmosphere.

-

Catalysis: Add glacial acetic acid (0.60 g, 10.0 mmol) via syringe.

-

Causality: The weakly nucleophilic nature of the fluoroaniline requires acid catalysis to rapidly push the equilibrium toward the iminium ion, preventing the competing direct reduction of cyclobutanone to cyclobutanol[1].

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 15 minutes.

-

Causality: Portion-wise addition at 0 °C controls the mild exotherm associated with hydride transfer and minimizes the generation of unwanted side products.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 to 6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 10% EtOAc in Hexanes). The complete disappearance of the 3-fluoroaniline spot confirms the reaction has reached completion.

-

Phase 2: Quench and Aqueous Workup

-

Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NaHCO₃ (30 mL) dropwise.

-

Self-Validation Checkpoint: The addition will cause effervescence (release of CO₂ from acetic acid neutralization and H₂ from unreacted hydride). The cessation of gas evolution physically validates that the reactive hydride species have been safely destroyed.

-

-